3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylpyrrolidine-2,5-dione
Description
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at the N1 position and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at the C3 position. The spirocyclic system introduces conformational rigidity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-12-14(16(21)19(15)13-4-2-1-3-5-13)18-8-6-17(7-9-18)22-10-11-23-17/h1-5,14H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDMEMUCRLPZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane, can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride.
Coupling with Phenylpyrrolidine: The intermediate is then coupled with phenylpyrrolidine under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrrolidine-2,5-dione core is structurally analogous to diketopiperazines (DKPs), which are six-membered cyclic dipeptides. Key differences include:
Substituent Analysis
Table 1: Substituent Profiles of Selected Analogs
Key Observations :
- The 1,4-dioxa-8-azaspiro[4.5]decane moiety is shared with BTZ043, a benzothiazinone with potent antimycobacterial activity . This spiro group likely enhances membrane permeability and target engagement.
- The phenyl group at N1 in the target compound is distinct from the methyl or isobutyl groups in DKPs (e.g., albonoursin), which may influence lipophilicity and metabolic stability.
Physicochemical Properties
- Conformational Rigidity : The spiro system restricts rotational freedom, which may improve binding specificity relative to flexible DKPs.
Biological Activity
The compound 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylpyrrolidine-2,5-dione is a member of a class of spirocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its interactions with various biological targets and its therapeutic implications.
Chemical Structure and Properties
This compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₁O₃ |
| Molecular Weight | 259.29 g/mol |
| CAS Number | 138548-62-6 |
The structure features a unique spirocyclic arrangement that may influence its biological interactions.
1. Receptor Binding Affinity
Research indicates that derivatives of spirocyclic compounds often exhibit significant affinity for various receptors. For instance, a related compound demonstrated high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors and vesicular acetylcholine transporters, suggesting potential applications in neuropharmacology and cancer imaging .
2. Antitumor Activity
In studies involving tumor xenograft models, compounds similar to the target compound showed promising results in terms of accumulation in tumor tissues during PET imaging, indicating potential for use in tumor detection and treatment . The mechanism behind this may involve modulation of sigma receptor pathways which are implicated in cancer cell proliferation.
3. Myelostimulatory Effects
A related class of compounds has been evaluated for their ability to stimulate hematopoiesis (the formation of blood cellular components). These compounds were observed to significantly accelerate the regeneration of lymphocyte and granulocyte populations in bone marrow . This suggests that the target compound might also possess myelostimulatory properties, which could be beneficial in treating conditions like anemia or after chemotherapy.
Case Studies
Several case studies highlight the biological relevance of spirocyclic compounds:
-
Case Study 1: Sigma Receptor Interaction
A study reported that a derivative exhibited selective binding to sigma receptors, which are involved in various neurological processes and are considered potential targets for treating neurodegenerative diseases . -
Case Study 2: Hematopoietic Regeneration
Research into similar structures showed that they could enhance hematopoietic recovery post-cytotoxic treatment, indicating their potential as supportive agents in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
